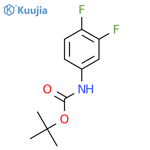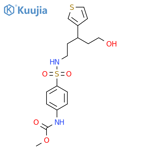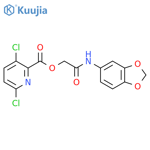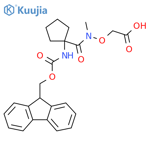bipiridinas y oligopiridinas
Bipyridines and oligopyridines represent a class of organic compounds characterized by the presence of two or more pyridine rings linked together through their aromatic moieties. These molecules are widely studied in chemistry due to their unique electronic properties, stability, and potential applications in various fields.
Bipyridines, specifically, feature two pyridine rings connected through their nitrogen atoms, forming a planar structure with strong π-electron delocalization. This results in the formation of extended conjugation systems that enhance their redox activity and photophysical behavior, making them valuable reagents in organic synthesis and potential ligands for metal complexes.
Oligopyridines extend this concept to include three or more pyridine rings. These compounds exhibit even greater π-electron delocalization and enhanced stability compared to bipyridines. Their extended conjugation systems significantly influence their electronic properties, making them interesting candidates in the development of conductive polymers, sensors, and other functional materials.
The synthesis of these compounds typically involves multistep organic reactions such as Friedel-Crafts alkylation or acylation, followed by coupling reactions to form the desired structures. Due to their versatile chemical behavior, bipyridines and oligopyridines find applications in areas including catalysis, materials science, and pharmaceuticals.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
 |
6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid | 104621-54-7 | C12H10N2O2 |
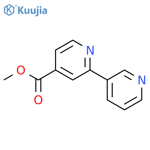 |
Methyl [2,3'-bipyridine]-4-carboxylate | 579476-58-7 | C12H10N2O2 |
 |
3,3'-Bipyridine, 6-chloro- | 101001-97-2 | C10H7ClN2 |
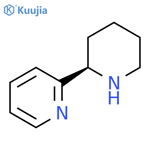 |
2-(2R)-2-Piperidinylpyridine | 1061659-74-2 | C10H14N2 |
 |
2-pyridin-2-ylquinoline-4-carboxylic acid | 7491-86-3 | C14H10N2 |
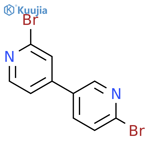 |
6,2'-Dibromo-3,4'-bipyridine | 942206-16-8 | C10H6Br2N2 |
 |
ethyl 4-oxo-3-(pyridin-2-yl)-4H-quinolizine-1-carboxylate | 54401-82-0 | C17H14N2O3 |
 |
3,4'-Bipyridine, 6-methoxy- | 106154-27-2 | C11H10N2O |
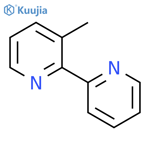 |
3-Methyl-2,2'bipyridinyl | 10273-88-8 | C11H10N2 |
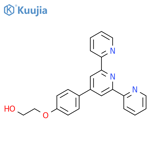 |
Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)- | 127192-72-7 | C23H19N3O2 |
Literatura relevante
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Proveedores recomendados
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
